2-Methylquinoxaline
Description
Overview of Quinoxaline (B1680401) Scaffold in Organic Synthesis and Industrial Applications
Role as Building Blocks in Complex Molecule Synthesis
Quinoxaline derivatives serve as useful intermediates and versatile building blocks in organic synthesis for constructing novel heterocyclic scaffolds and complex molecules. mtieat.orgijrar.org They are considered a prime focus in medicinal chemistry research. mtieat.org 2-Methylquinoxaline, specifically, is a valuable building block in chemical synthesis, enabling the creation of diverse organic compounds and derivatives. rokchem.co.uk It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. ontosight.aiontosight.ai
Applications in Dyes
Quinoxaline derivatives are well known for their application in dyes. ijrar.org They have been employed as pigments in the technology of organic dyes. orientjchem.org Some color-causing substances are reactive dyes that show good stability in cold alkaline solution and have high reactivity. orientjchem.org Dyes based on quinoxaline skeletons have been designed for applications such as visible light photoinitiators. mdpi.comnih.gov These compounds absorb electromagnetic radiation on the border between ultraviolet and visible light, making them suitable for use with dental lamps as light sources during the initiation of photopolymerization reactions. mdpi.comnih.gov
Industrial Catalysis and Reducing Agents
Quinoxaline has been used as a catalyst and reducing agent for azo dyes in the dye industry. orientjchem.org The synthesis of quinoxaline derivatives often requires the presence of a Brønsted or Lewis acid catalyst. researchgate.net Various metal-based and organocatalysts have been reported for the synthesis of quinoxalines from the condensation of 1,2-diamines and 1,2-dicarbonyl compounds. ijrar.orgscilit.comresearchgate.netrsc.org
Electroluminescent Materials
Quinoxaline derivatives are recognized as efficient electroluminescent materials. ijrar.org They are utilized in the development of electroluminescent materials, organic semiconductors, organic light-emitting devices, and semiconducting devices. researchgate.net Quinoxalines can function as electron-transporting materials. acs.org Dipolar compounds featuring quinoxaline acceptors and various triarylamine donors have been prepared and successfully employed in the fabrication of organic light-emitting diodes (OLEDs). acs.org The emission color of these compounds can be tuned by modifying the diarylamine and quinoxaline units. acs.org
Specific Contextualization of this compound within Quinoxaline Derivatives
This compound is a chemical compound with the molecular formula C9H8N2. ontosight.aiontosight.ai It is a derivative of quinoxaline, featuring a methyl group attached to the 2-position of the quinoxaline ring. ontosight.ai This addition gives it unique chemical and physical properties. ontosight.ai this compound is a pale yellow crystalline powder with a melting point around 72-75°C, although another source indicates a melting point of 112-114°C. ontosight.aiontosight.ai It is slightly soluble in water but soluble in organic solvents such as ethanol (B145695) and chloroform. ontosight.ai The compound exhibits fluorescence under ultraviolet light, which is useful in various analytical applications. ontosight.ai
This compound is widely used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyes. ontosight.aichemimpex.commdpi.com It is also used as a reagent in analytical chemistry, particularly in the detection of metals and other inorganic compounds. ontosight.ai Its fluorescent properties make it a useful tool in molecular biology and biochemistry research. ontosight.ai Research has explored its potential as a building block in the synthesis of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents. chemimpex.com Its derivatives have been investigated for potential as antimicrobial agents and in the development of fluorescent materials. chemimpex.com
Data regarding the physical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C9H8N2 | ontosight.aiontosight.ai |
| Molecular Weight | 144.18 g/mol | ontosight.ai |
| Appearance | Pale yellow crystalline powder / clear orange to dark red liquid | ontosight.ai |
| Melting Point | 72-75°C or 112-114°C | ontosight.aiontosight.ai |
| Boiling Point | 245-247 °C | sigmaaldrich.com |
| Density | 1.118 g/mL at 25 °C | sigmaaldrich.com |
| Solubility | Slightly soluble in water; soluble in ethanol and chloroform | ontosight.ai |
| Fluorescence | Exhibits fluorescence under UV light | ontosight.ai |
Structural Peculiarities Enhancing Reactivity and Stability
The quinoxaline ring system is planar and aromatic, containing two nitrogen atoms within the fused pyrazine (B50134) ring ontosight.ai. The introduction of a methyl group at the C-2 position in this compound influences its chemical and physical properties compared to the parent quinoxaline ontosight.ai. This methyl group can affect the electron distribution within the molecule, subtly altering the reactivity of the ring system towards various chemical transformations. While quinoxaline itself is a weak base with a pKa of 0.60, the electronic effects of substituents like the methyl group can influence the basicity and reactivity of the nitrogen atoms mdpi.com. The presence of the methyl group can also contribute to steric effects, influencing the approach of reagents during reactions. The stability of this compound, like other quinoxalines, is generally noted under normal conditions, although it can undergo reactions such as oxidation wisdomlib.orgfishersci.com. The electron-donating nature of the methyl group might influence the susceptibility of the ring to electrophilic attack, potentially directing substitution to specific positions on the benzene (B151609) ring .
Here is a table summarizing some key physical properties of this compound:
| Property | Value | Source |
| Appearance | Pale yellow crystalline powder or liquid | chemimpex.comontosight.ai |
| Melting Point | 72-75 °C or Dark red to brown liquid | ontosight.aichemicalbook.com |
| Boiling Point | 245-247 °C | chemicalbook.comsigmaaldrich.com |
| Density | 1.118 g/mL at 25 °C | chemicalbook.comsigmaaldrich.com |
| Solubility (Water) | Slightly soluble | ontosight.aichemicalbook.com |
| Solubility (Organic Solvents) | Soluble in ethanol, chloroform | ontosight.ai |
| Fluorescence | Exhibits fluorescence under UV light | ontosight.ai |
| Molecular Formula | C₉H₈N₂ | nih.govontosight.ai |
| Molecular Weight | 144.17 g/mol | sigmaaldrich.comchemeo.com |
Historical Perspectives on Quinoxaline and this compound Synthesis
The synthesis of quinoxalines has a history dating back over a century, with early methods establishing the foundation for current synthetic strategies mtieat.orgresearchgate.net. The classical approach to synthesizing quinoxaline derivatives, including this compound, involves the condensation reaction between ortho-phenylenediamines and 1,2-dicarbonyl compounds mtieat.orgencyclopedia.pubsapub.org.
One of the earliest reported methods for preparing quinoxaline derivatives was developed by Korner and Hinsberg in 1884, utilizing the condensation of ortho-phenylenediamine with a 1,2-dicarbonyl derivative encyclopedia.pub. This fundamental reaction remains a cornerstone in quinoxaline synthesis mtieat.org.
Specifically for this compound, a straightforward preparation method involves the condensation of ortho-phenylenediamine with pyruvic aldehyde byu.eduorgsyn.org. This reaction, noted for its simplicity, can yield this compound in high yields orgsyn.org. Variations of this condensation technique have been explored over time, including using pyruvic aldehyde-sodium bisulfite adducts to improve yields and manage the reactivity of the dicarbonyl compound orgsyn.org.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-6-10-8-4-2-3-5-9(8)11-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHUXMDEZNLFTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50222831 | |
| Record name | 2-Methylquinoxaline | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7251-61-8 | |
| Record name | 2-Methylquinoxaline | |
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| Record name | 2-Methylquinoxaline | |
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| Record name | 2-METHYLQUINOXALINE | |
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| Record name | 2-Methylquinoxaline | |
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| Record name | 2-methylquinoxaline | |
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| Record name | 2-METHYLQUINOXALINE | |
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Advanced Synthetic Methodologies for 2 Methylquinoxaline and Its Derivatives
Classical and Established Synthetic Routes
Classical approaches to synthesizing quinoxalines, including 2-methylquinoxaline, primarily involve condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds. These methods have been widely used due to their relative simplicity and the availability of starting materials.
Condensation Reactions of 1,2-Diamines with 1,2-Dicarbonyl Compounds
The condensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds is a fundamental and widely employed method for constructing the quinoxaline (B1680401) ring system. upv.esbioinfopublication.org This reaction typically involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration.
Reaction with Methylglyoxal (B44143)
A specific application of the condensation method for synthesizing this compound involves the reaction of a 1,2-diamine with methylglyoxal (also known as pyruvaldehyde or 2-oxopropanal). wikipedia.orgmpg.defishersci.ca Methylglyoxal is a simple α-dicarbonyl compound that readily reacts with appropriate 1,2-diamines to form the 2-methyl-substituted quinoxaline ring. For instance, the reaction of o-phenylenediamine (B120857) with methylglyoxal is a direct route to this compound. sapub.orgmathnet.ru
Use of o-Phenylenediamine
o-Phenylenediamine (benzene-1,2-diamine) is a particularly common and versatile 1,2-diamine used in the synthesis of quinoxalines, including this compound. fishersci.fifishersci.seeasychem.orgnih.gov Its reaction with a suitable 1,2-dicarbonyl compound, such as methylglyoxal, provides a straightforward pathway to the desired product. sapub.orgmathnet.ru This reaction is often carried out in various solvents and can be influenced by reaction conditions and the presence of catalysts. For example, the reaction of o-phenylenediamine with 2-oxopropionaldehyde in DMF has been reported to yield this compound. sapub.org Another report describes the synthesis of this compound from o-phenylenediamine and pyruvic aldehyde-sodium bisulfite, achieving high yields. orgsyn.org The reaction of o-phenylenediamine with propylene (B89431) glycol under photocatalytic conditions has also been shown to produce this compound. oup.com
Oxidative Cyclization Methods
Oxidative cyclization methods offer alternative routes to quinoxalines, often involving different starting materials and reaction mechanisms compared to simple condensation. These methods typically involve an oxidation step coupled with the cyclization to form the aromatic quinoxaline ring.
Reactions of α-Haloketones with 1,2-Diamines
The reaction of α-haloketones with 1,2-diamines is an established oxidative cyclization method for synthesizing quinoxalines. upv.es This approach involves the reaction between an α-haloketone, which contains a halogen atom on the carbon adjacent to the carbonyl group wikipedia.org, and a 1,2-diamine. The reaction proceeds through a series of steps involving nucleophilic attack by the diamine and an intramolecular cyclization, often with the elimination of the halide and an oxidation step to yield the aromatic quinoxaline. This method has been applied in solid-phase synthesis for the cyclization-oxidation of phenacyl bromides and 1,2-phenylenediamines. upv.es
Oxidative Coupling of Epoxides with Ene-1,2-Diamines
Another oxidative cyclization strategy involves the oxidative coupling of epoxides with ene-1,2-diamines. upv.esbioinfopublication.orgtsijournals.com Epoxides are cyclic ethers with a three-membered ring containing one oxygen atom and two carbon atoms. wikipedia.orgfishersci.co.uk Ene-1,2-diamines contain both a carbon-carbon double bond and two amino groups in a vicinal arrangement. This method involves the reaction between these two components, leading to the formation of the quinoxaline ring through a process that includes bond formation and oxidation. This approach has been explored as a method for synthesizing substituted quinoxalines. upv.es
Cycloaddition Reactions
Cycloaddition reactions offer powerful routes to construct the quinoxaline ring system. These reactions typically involve the combination of two or more unsaturated molecules to form a cyclic adduct.
Benzofurazan (B1196253) Oxide with Acetone (B3395972) for this compound 1,4-Dioxide
A notable cycloaddition approach for synthesizing this compound 1,4-dioxide involves the reaction between benzofurazan oxide (also known as benzofuroxan (B160326) or 2,1,3-benzoxadiazole-1-oxide) and acetone. This reaction, often referred to as the Beirut reaction, is a well-established method for the synthesis of quinoxaline 1,4-dioxide derivatives. chemrj.orgsbq.org.br The reaction proceeds via cycloaddition between benzofurazan N-oxide and enolate anions generated from α-methylene ketones like acetone in the presence of a base. chemrj.orgsbq.org.br
Research has explored the photocatalytic synthesis of this compound 1,4-dioxide (2MQOX) from benzofurazan oxide and acetone. This reaction, conducted at 254 nm, achieved a yield of 65%. iiste.orgiiste.orgiiste.org Spectroscopic analysis, including IR, UV, 1H, and 13C NMR, was used to elucidate the structure of the product. iiste.orgiiste.orgiiste.org Density functional theory (DFT) calculations were employed to propose a mechanism for the reaction. iiste.orgiiste.orgiiste.org The molar ratio of benzofurazan oxide to acetone in this photocatalytic reaction was 1:1. iiste.orgiiste.org The reaction is considered slow under standard conditions, necessitating harder conditions such as elevated temperature or photocatalysis to proceed efficiently. iiste.org
An alternative method for preparing this compound 1,4-dioxide involves refluxing benzofurazan N-oxide with acetone in acetonitrile (B52724) with the addition of pyrrolidine. This mixture is heated at reflux for a short period (e.g., 20 minutes) and then allowed to stand at room temperature. This method has been reported to yield this compound 1,4-dioxide as a yellow crystalline precipitate with a yield of 59% and a melting point of 170–172 °C, or 65% with a melting point of 183 °C depending on the specific conditions. iiste.orgsdiarticle4.com
Transformations of Substituted Quinoxaline Cores
Transformations of existing functional groups on the quinoxaline core provide versatile routes to synthesize a wide range of this compound derivatives. Modifying substituents already present on the quinoxaline ring allows for the introduction of diverse chemical functionalities. mdpi.com
Modification of Methyl Groups in Quinoxaline 1,4-Dioxides
The methyl group at the 2-position of this compound 1,4-dioxide is a key site for further functionalization. Transformations of this methyl group are important approaches for obtaining various derivatives. mdpi.com For instance, the synthesis of certain antibacterial drugs is based on the modification of the methyl groups of the quinoxaline heterocycle. mdpi.com
One example of methyl group modification is the Riley oxidation of the methyl group at position 2 of a quinoxaline core using selenium dioxide, which leads to the formation of aldehydes. mdpi.com Additionally, the methyl group in 2-methyl quinoxaline-1,4-dioxide can undergo condensation reactions with aldehydes. sdiarticle4.com This reaction is typically carried out in the presence of a base, such as methanolic KOH or sodium hydroxide (B78521) solution in ethanol (B145695), at room temperature. chemrj.orgsdiarticle4.com
Transformations of Acetyl Groups
Transformations of acetyl groups on the quinoxaline core also serve as valuable synthetic strategies for obtaining functionalized quinoxaline derivatives. mdpi.com For example, the condensation of 2-acetyl-3-methylquinoxaline 1,4-dioxide with aldehydes, such as p-chlorobenzaldehyde, in the presence of a base like NaOH solution, can lead to the formation of chalcones in high yields. mdpi.com These chalcones can then be further modified through reactions like heterocyclization with reagents such as thiourea (B124793) and hydrazine, yielding derivatives like thiopyrimidines and pyrazoles, respectively. mdpi.com
Sustainable and Green Chemistry Approaches in this compound Synthesis
The development of sustainable and green chemistry approaches for the synthesis of this compound and its derivatives is an active area of research, driven by the need to minimize environmental impact and improve process efficiency. nso-journal.orgmdpi.com These approaches often involve using environmentally friendly solvents, reducing energy consumption, and employing efficient catalytic systems or catalyst-free conditions. mdpi.comrsc.org
Recent research has focused on green methodologies, including the use of recyclable catalysts, microwave-assisted synthesis, and reactions conducted in aqueous media. iiste.orgmdpi.com The utilization of sustainably obtained feedstocks, such as glycerol (B35011), a byproduct of biodiesel production, as a carbon source for the synthesis of this compound derivatives is another important green chemistry approach. mdpi.comresearchgate.netsemanticscholar.org
Catalyst-Free Methodologies
Exploring catalyst-free methodologies for the synthesis of this compound and its derivatives aligns with the principles of green chemistry by eliminating the need for potentially toxic or costly catalysts and simplifying purification procedures. researchgate.netacs.orgrsc.org
One reported catalyst-free approach involves the reaction of this compound with 2-styrylanilines to synthesize functionalized quinolines. acs.org While this specific example describes the use of this compound as a reactant rather than the product of a catalyst-free synthesis, it demonstrates the potential for catalyst-free transformations involving the this compound scaffold. The protocol for synthesizing functionalized quinolines from 2-methylquinolines and 2-styrylanilines is described as environment-friendly and efficient, avoiding metal catalysts and offering good functional group compatibility. acs.org
Another area where catalyst-free conditions are explored is in condensation reactions. While many condensation reactions for quinoxaline synthesis traditionally employ catalysts, research into developing catalyst-free variants, potentially under alternative conditions like ball milling, is ongoing in the broader field of organic synthesis. rsc.org
The direct condensation of o-phenylenediamine with 1,2-dicarbonyl compounds is a fundamental method for quinoxaline synthesis. While often catalyzed, research into optimizing conditions to proceed efficiently without a catalyst, perhaps in specific solvents or under particular physical conditions, contributes to the development of catalyst-free routes. mdpi.comnih.gov
The synthesis of this compound from glycerol and 1,2-phenylenediamines has been investigated using iridium complexes as catalysts. mdpi.comresearchgate.netsemanticscholar.org However, experiments without the iridium catalyst resulted in no product formation, indicating that a catalyst is essential for this specific reaction pathway under the tested conditions. mdpi.com This highlights that while catalyst-free methods are a goal, their applicability is highly dependent on the specific reaction and substrates.
Further research is needed to develop broadly applicable catalyst-free methods specifically for the direct synthesis of this compound from readily available starting materials, aligning with the principles of sustainable and green chemistry.
Aqueous Medium Reactions
The use of water as a reaction medium has gained significant attention in organic synthesis due to its environmentally benign nature, low cost, and safety. researchgate.netorientjchem.orgrsc.org Several methods have been developed for the synthesis of quinoxaline derivatives, including this compound, in aqueous environments. One approach involves the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds in water. orientjchem.orgchim.it For instance, the reaction between o-phenylenediamine and a 1,2-dicarbonyl can proceed efficiently in water, sometimes even at room temperature, providing a green route to access quinoxalines. chim.it
Another method utilizes α-bromoketones and o-phenylenediamines in water, often in the presence of a catalyst. rsc.orgchim.it Some protocols have demonstrated successful quinoxaline synthesis by heating substrates in water under air atmosphere without requiring additional reagents or catalysts. rsc.orgchim.it Recyclable catalysts, such as silica (B1680970) bonded S-sulfonic acid and ionic liquids, have also been employed in aqueous media for quinoxaline synthesis, offering advantages in terms of reusability and reduced waste. researchgate.netorientjchem.orgnih.gov For example, Dowex 50W, a heterogeneous catalyst, has been shown to be effective for synthesizing various substituted quinoxaline derivatives in water under mild conditions with high yields and easy workup. orientjchem.org
Utilizing Biomass-Derived Feedstocks
The utilization of biomass-derived feedstocks for the synthesis of valuable chemicals aligns with the principles of green chemistry and sustainability. nso-journal.orgnso-journal.orgliverpool.ac.uk Biomass resources offer a renewable carbon source, reducing reliance on petroleum-based materials. nso-journal.org Quinoxalines, including this compound, can be synthesized from biomass-derived carbohydrates and their derivatives. nso-journal.org
Glycerol as a C3 Source
Glycerol, a readily available and inexpensive compound obtained as a byproduct from biodiesel production, has emerged as a promising C3 source for the synthesis of this compound derivatives. mdpi.comrsc.orgtandfonline.comresearchgate.netresearchgate.net The reaction of glycerol with 1,2-phenylenediamines can yield this compound. mdpi.comresearchgate.net This transformation is particularly attractive due to the sustainable nature of glycerol and the atom efficiency of the process. mdpi.comresearchgate.net
Efficient catalytic systems have been developed for this conversion. For instance, iridium complexes bearing N-heterocyclic carbene (NHC) ligands have been successfully employed as catalysts for the synthesis of this compound derivatives from glycerol and 1,2-phenylenediamines. mdpi.comsemanticscholar.orgrsc.orgresearchgate.net These reactions can proceed under reflux conditions in solvents like 2,2,2-trifluoroethanol, yielding the desired products in good yields. mdpi.comresearchgate.net The use of glycerol as a C3 source in conjunction with suitable catalysts represents a significant step towards more sustainable quinoxaline synthesis. mdpi.comresearchgate.net
Recyclable Catalysts in Quinoxaline Synthesis
The development of recyclable catalysts is crucial for reducing environmental impact and improving the economic viability of chemical processes. nih.govnih.govmdpi.comrsc.org Various recyclable catalytic systems have been explored for the synthesis of quinoxalines, including those applicable to this compound.
β-Cyclodextrin as a Supramolecular Catalyst
β-Cyclodextrin (β-CD), a cyclic oligosaccharide, has been utilized as a supramolecular catalyst in organic reactions, including the synthesis of quinoxaline derivatives. nih.govmdpi.comresearchgate.netnih.gov β-CD can catalyze the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds in water, often at room temperature. nih.govmdpi.comresearchgate.netnih.gov This approach offers a mild, environmentally friendly, and cost-effective route to quinoxalines. mdpi.comnih.gov A key advantage of using β-CD is its recyclability without significant loss of catalytic activity. nih.govmdpi.comnih.gov
Iridium Complexes Bearing N-Heterocyclic Carbene Ligands
Iridium complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, have shown high catalytic activity in the synthesis of this compound derivatives from glycerol and 1,2-phenylenediamines. mdpi.comsemanticscholar.orgorientjchem.orgresearchgate.netresearchgate.netdergipark.org.tr These complexes facilitate the reaction, leading to good yields of the desired products. mdpi.comresearchgate.net The design of the NHC ligand can significantly influence the catalytic efficiency. mdpi.comsemanticscholar.org For example, iridium-NHC complexes with N-isopropyl groups have demonstrated improved yields in the synthesis of this compound. mdpi.comsemanticscholar.org The recyclability of these iridium catalysts is an area of ongoing research to enhance the sustainability of the process.
Nickel-Catalyzed Dehydrogenative Coupling
Nickel catalysis has emerged as a powerful tool in organic synthesis, including dehydrogenative coupling reactions. This approach involves the formation of new bonds with the concomitant release of hydrogen gas. Nickel-catalyzed dehydrogenative coupling has been successfully applied to the synthesis of nitrogen-containing heterocycles, such as quinoxalines, from the reaction of 1,2-diaminobenzene and 1,2-diols.
Research has demonstrated the utility of nickel-catalyzed dehydrogenative coupling for the synthesis of 2-substituted quinoxaline derivatives. For instance, a nickel-catalyzed system utilizing a phosphine-free ligand enabled the synthesis of quinoxalines from aromatic diamines and alcohols. This method proceeds via a double dehydrogenative coupling, releasing water and hydrogen gas as the sole byproducts. The reaction of benzyl (B1604629) alcohol with this compound has been shown to yield C2-alkylated products through nickel-catalyzed dehydrogenative coupling. Aliphatic alcohols, such as 1-hexanol, have also been successfully employed in this type of reaction with this compound, providing the desired alkylated products. The scalability of this nickel-catalyzed dehydrogenative coupling protocol has been demonstrated for gram-scale synthesis.
The reaction is believed to proceed via a dehydrogenation pathway, with the formation of hydrogen gas observed qualitatively by gas chromatography. Treatment of benzyl alcohol under nickel catalysis in the absence of the quinoxaline substrate resulted in the formation of benzaldehyde, supporting the dehydrogenation step.
Here is a table summarizing some reported results for nickel-catalyzed dehydrogenative coupling involving this compound:
| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reference |
| This compound | Benzyl alcohol | Ni-catalyzed | C2-alkylated product (e.g., 4b) | 86 | |
| This compound | 1-Hexanol | Ni-catalyzed | C2-alkylated product (e.g., 4c) | 70 | |
| This compound | Thiophen-2-ylmethanol | Ni-catalyzed | 2-(2-(thiophen-2-yl)ethyl)quinoxaline (4d) | 62 |
Catalytic Strategies in this compound Synthesis
Catalytic methods play a crucial role in the efficient and selective synthesis of this compound and its derivatives. Both homogeneous and heterogeneous catalytic systems have been explored for this purpose.
Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants. This often allows for high activity and selectivity due to well-defined active sites. Various transition metal complexes have been investigated as homogeneous catalysts for reactions involving this compound.
Rhodium Catalysts for Hydrogenation and Hydrosilylation
Rhodium complexes are known to be effective homogeneous catalysts for hydrogenation and hydrosilylation reactions. Homogeneous hydrogenation is a significant method in organic synthesis, particularly for the reduction of unsaturated compounds.
Rhodium catalysts have been employed in the hydrogenation of quinoxalines, leading to the formation of tetrahydroquinoxalines. Specifically, the homogeneous hydrogenation of this compound using a hydridorhodium catalyst containing a diphosphine ligand, such as 1,4-bis(diphenylphosphino)butane (B1266417) (DPPB), has been reported to yield 2-methyltetrahydroquinoxaline. Chiral rhodium catalysts have also been developed for the asymmetric hydrogenation of quinoxalines, allowing for the enantioselective synthesis of tetrahydroquinoxaline derivatives. For instance, a Rh-thiourea catalyst system has demonstrated high enantioselectivity in the asymmetric hydrogenation of this compound hydrochloride. The presence of a strong Brønsted acid, such as HCl, has been found to be essential for this transformation. Deuterium labeling experiments have provided insights into the mechanism, suggesting an outer-sphere mechanism involving the protonation of this compound and subsequent hydride transfer from the rhodium complex.
Rhodium catalysts are also effective for the hydrosilylation of quinoxalines. This reaction involves the addition of a silane (B1218182) across a double or triple bond. Hydrosilylation of this compound with diphenylsilane (B1312307) catalyzed by a rhodium complex has been shown to produce silylated tetrahydroquinoxaline derivatives, which can then be easily desilylated to yield tetrahydroquinoxalines. Asymmetric hydrosilylation of this compound using chiral rhodium catalysts has also been achieved, leading to the formation of enantiomerically enriched tetrahydroquinoxalines.
Here is a summary of a rhodium-catalyzed hydrogenation of this compound:
| Substrate | Catalyst System | Conditions | Product | Conversion (%) | Enantioselectivity (% ee) | Reference |
| This compound HCl | Rh-thiourea catalyst (L1) | H₂ (1 MPa), room temperature, 24 h, DCM | Tetrahydroquinoxaline derivative | 99 | 91 |
Ruthenium Complexes for Hydrogenation/Dehydrogenation
Ruthenium complexes are versatile homogeneous catalysts widely used in hydrogenation and dehydrogenation reactions. These complexes can mediate the transfer of hydrogen atoms between molecules.
Ruthenium-catalyzed hydrogen transfer reactions have been applied to the synthesis of quinoxaline derivatives. A ruthenium-catalyzed system has been reported for the synthesis of this compound from glycerol and 2-nitroaniline, although this method required a relatively high temperature and excess glycerol.
Ruthenium complexes based on pincer ligands have shown catalytic activity in the hydrogenation and dehydrogenation of N-heterocycles, including this compound. For example, a ruthenium complex bearing a CNN(H) pincer ligand was tested in the hydrogenation of this compound, achieving high conversions. This catalyst system was also effective in the dehydrogenation of 1,2,3,4-tetrahydro-2-methylquinoxaline to the corresponding aromatic quinoxaline. The dehydrogenation reaction was found to be influenced by the base used, with potassium tert-butoxide (KOtBu) showing favorable results.
Here is a table illustrating the activity of a ruthenium complex in the hydrogenation of this compound:
| Substrate | Catalyst System | Conditions | Conversion (%) | Reference |
| This compound | Ru-CNN(H) pincer complex | H₂, 80 °C, 24 h, 2-methyltetrahydrofuran | High |
Compound List and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 23686 |
| Phthalic Acid | 1017 |
| Nickel | 935 |
| Rhodium | 23948 |
| Ruthenium | 23950 |
| 1,2-Phenylenediamine | 7902 [Search needed] |
| Glycerol | 753 [Search needed] |
| 1,2-Propanediol | 1030 [Search needed] |
| Benzyl Alcohol | 31169 [Search needed] |
| 1-Hexanol | 8103 [Search needed] |
| Thiophen-2-ylmethanol | 133495 [Search needed] |
| 2-Nitroaniline | 6131 [Search needed] |
| Diphenylsilane | 6998 [Search needed] |
| 2-Methyltetrahydroquinoxaline | Search needed |
| 1,2,3,4-Tetrahydro-2-methylquinoxaline | Search needed |
This compound, a valuable nitrogen-containing heterocycle, serves as a key intermediate in the synthesis of pharmaceuticals, natural products, and dyes. Its unique structural features contribute to a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The efficient synthesis of this compound and its derivatives is therefore of significant interest in organic chemistry. This article focuses on advanced synthetic methodologies, particularly catalytic strategies, employed for the construction of the this compound core.
Nickel-Catalyzed Dehydrogenative Coupling
Nickel catalysis has emerged as a powerful tool in organic synthesis, including dehydrogenative coupling reactions. This approach involves the formation of new bonds with the concomitant release of hydrogen gas. Nickel-catalyzed dehydrogenative coupling has been successfully applied to the synthesis of nitrogen-containing heterocycles, such as quinoxalines, from the reaction of 1,2-diaminobenzene and 1,2-diols.
Research has demonstrated the utility of nickel-catalyzed dehydrogenative coupling for the synthesis of 2-substituted quinoxaline derivatives. For instance, a nickel-catalyzed system utilizing a phosphine-free ligand enabled the synthesis of quinoxalines from aromatic diamines and alcohols. This method proceeds via a double dehydrogenative coupling, releasing water and hydrogen gas as the sole byproducts. The reaction of benzyl alcohol with this compound has been shown to yield C2-alkylated products through nickel-catalyzed dehydrogenative coupling. Aliphatic alcohols, such as 1-hexanol, have also been successfully employed in this type of reaction with this compound, providing the desired alkylated products. The scalability of this nickel-catalyzed dehydrogenative coupling protocol has been demonstrated for gram-scale synthesis.
The reaction is believed to proceed via a dehydrogenation pathway, with the formation of hydrogen gas observed qualitatively by gas chromatography. Treatment of benzyl alcohol under nickel catalysis in the absence of the quinoxaline substrate resulted in the formation of benzaldehyde, supporting the dehydrogenation step.
Here is a table summarizing some reported results for nickel-catalyzed dehydrogenative coupling involving this compound:
| Substrate 1 | Substrate 2 | Catalyst System | Product | Yield (%) | Reference |
| This compound | Benzyl alcohol | Ni-catalyzed | C2-alkylated product (e.g., 4b) | 86 | |
| This compound | 1-Hexanol | Ni-catalyzed | C2-alkylated product (e.g., 4c) | 70 | |
| This compound | Thiophen-2-ylmethanol | Ni-catalyzed | 2-(2-(thiophen-2-yl)ethyl)quinoxaline (4d) | 62 |
Catalytic Strategies in this compound Synthesis
Catalytic methods play a crucial role in the efficient and selective synthesis of this compound and its derivatives. Both homogeneous and heterogeneous catalytic systems have been explored for this purpose.
Homogeneous Catalysis
Homogeneous catalysis involves catalysts that are in the same phase as the reactants. This often allows for high activity and selectivity due to well-defined active sites. Various transition metal complexes have been investigated as homogeneous catalysts for reactions involving this compound.
Rhodium Catalysts for Hydrogenation and Hydrosilylation
Rhodium complexes are known to be effective homogeneous catalysts for hydrogenation and hydrosilylation reactions. Homogeneous hydrogenation is a significant method in organic synthesis, particularly for the reduction of unsaturated compounds.
Rhodium catalysts have been employed in the hydrogenation of quinoxalines, leading to the formation of tetrahydroquinoxalines. Specifically, the homogeneous hydrogenation of this compound using a hydridorhodium catalyst containing a diphosphine ligand, such as 1,4-bis(diphenylphosphino)butane (DPPB), has been reported to yield 2-methyltetrahydroquinoxaline. Chiral rhodium catalysts have also been developed for the asymmetric hydrogenation of quinoxalines, allowing for the enantioselective synthesis of tetrahydroquinoxaline derivatives. For instance, a Rh-thiourea catalyst system has demonstrated high enantioselectivity in the asymmetric hydrogenation of this compound hydrochloride. The presence of a strong Brønsted acid, such as HCl, has been found to be essential for this transformation. Deuterium labeling experiments have provided insights into the mechanism, suggesting an outer-sphere mechanism involving the protonation of this compound and subsequent hydride transfer from the rhodium complex.
Rhodium catalysts are also effective for the hydrosilylation of quinoxalines. This reaction involves the addition of a silane across a double or triple bond. Hydrosilylation of this compound with diphenylsilane catalyzed by a rhodium complex has been shown to produce silylated tetrahydroquinoxaline derivatives, which can then be easily desilylated to yield tetrahydroquinoxalines. Asymmetric hydrosilylation of this compound using chiral rhodium catalysts has also been achieved, leading to the formation of enantiomerically enriched tetrahydroquinoxalines.
Here is a summary of a rhodium-catalyzed asymmetric hydrogenation of this compound hydrochloride:
| Substrate | Catalyst System | Conditions | Product | Conversion (%) | Enantioselectivity (% ee) | Reference |
| This compound HCl | Rh-thiourea catalyst (L1) | H₂ (1 MPa), room temperature, 24 h, DCM | Tetrahydroquinoxaline derivative | 99 | 91 |
Ruthenium Complexes for Hydrogenation/Dehydrogenation
Ruthenium complexes are versatile homogeneous catalysts widely used in hydrogenation and dehydrogenation reactions. These complexes can mediate the transfer of hydrogen atoms between molecules.
Ruthenium-catalyzed hydrogen transfer reactions have been applied to the synthesis of quinoxaline derivatives. A ruthenium-catalyzed system has been reported for the synthesis of this compound from glycerol and 2-nitroaniline. This method was performed at a relatively high temperature of 150 °C and required four equivalents of glycerol.
Ruthenium complexes based on pincer ligands have shown catalytic activity in the hydrogenation and dehydrogenation of N-heterocycles, including this compound. For example, a ruthenium complex bearing a CNN(H) pincer ligand was tested in the hydrogenation of this compound, achieving high conversions in 24 hours. This catalyst system was also effective in the dehydrogenation of 1,2,3,4-tetrahydroquinoxaline (B1293668) and 1,2,3,4-tetrahydro-2-methylquinoxaline to the corresponding aromatic quinoxalines. The dehydrogenation reaction was found to be influenced by the base used, with potassium tert-butoxide (KOtBu) showing favorable results.
Here is a table illustrating the activity of a ruthenium complex in the hydrogenation of this compound:
| Substrate | Catalyst System | Conditions | Conversion (%) | Reference |
| This compound | Ru-CNN(H) pincer complex | H₂, 80 °C, 24 h, 2-methyltetrahydrofuran | High |
Palladium(II)-Catalyzed C-H Alkylation
Palladium-catalyzed C-H alkylation represents a significant approach in organic synthesis, allowing for the direct functionalization of C-H bonds. While general palladium-catalyzed C-H alkylation has been explored for various arenes and heteroatom-containing compounds, specific applications directly yielding this compound through this method are less commonly reported in the immediate search results. However, palladium catalysis is broadly applied in the synthesis of substituted quinoxalines and related heterocycles.
Research has demonstrated palladium-catalyzed reactions for the synthesis of quinoxaline derivatives through various mechanisms, including cross-coupling reactions and reductive annulation. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, have been used to synthesize alkyne-substituted quinoxaline derivatives from halogenated quinoxalines. jcsp.org.pk Another study reported a palladium(II)-catalyzed tandem reaction involving C-S bond direct cross-coupling/sulfonylation to synthesize 2-(phenylsulfinyl)-6,7-dihydroquinoxaline derivatives from substituted quinoxalines. preprints.org
While direct C-H alkylation specifically yielding this compound via palladium(II) catalysis is not explicitly detailed in the provided snippets, palladium(II) catalysts, in conjunction with specific ligands, have been employed in non-directed C-H alkylation reactions of arenes and heteroarenes for the synthesis of β-(hetero)aryl ketones. figshare.com, chemrxiv.org In one such study, this compound was utilized as a ligand in a palladium(II)-catalyzed dual ligand-enabled nondirected C-H alkylation, highlighting its role in influencing selectivity in C-H functionalization processes. figshare.com, chemrxiv.org This suggests the potential for palladium-catalyzed C-H alkylation strategies to be applied to the synthesis of this compound itself or its derivatives, possibly through the judicious choice of substrates and ligands.
Heterogeneous Catalysis
Heterogeneous catalysis offers advantages in terms of catalyst recovery and reusability, making it an attractive approach for the synthesis of chemical compounds like this compound. Various heterogeneous catalysts have been explored for the synthesis of quinoxaline derivatives, often involving the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or related precursors. researchgate.net, rsc.org
One method for synthesizing this compound using heterogeneous catalysis involves the reaction of 1,2-phenylenediamine with 1,2-propanediol. researchgate.net, upv.es This reaction has been carried out over modified HY zeolites, with transition metals like Pb, Cu, Mn, and Cr supported on the zeolite. researchgate.net, upv.es At 350 °C, a yield of 82% of this compound was achieved with a Pb/HY catalyst. researchgate.net, upv.es Other studies have utilized different heterogeneous catalysts, including TiO2/zeolite composites and various metal-impregnated zeolites, for the synthesis of this compound. researchgate.net, researchgate.net For example, H+-Erionite has shown excellent results at room temperature, achieving a maximum yield of 88.0% in 1 hour, with the yield increasing to 99.4% at 100 °C. researchgate.net
Heterogeneous catalysts based on silica nanoparticles, functionalized magnetic nanoparticles (Fe3O4), and supported transition metals (such as gold nanoparticles on ceria or hydrotalcite) (B1172525) have also been reported for the synthesis of quinoxalines from 1,2-diamines and dicarbonyl compounds or diols. rsc.org, rokchem.co.uk These methods often offer advantages like solvent-free conditions, good yields, and easy catalyst recovery. rsc.org
Research findings on heterogeneous catalysis for this compound synthesis demonstrate the influence of catalyst composition, reaction temperature, and reaction time on the yield and conversion.
| Catalyst | Reactants | Temperature (°C) | Yield (%) | Conversion (%) | Reference |
| Pb/HY zeolite | 1,2-phenylenediamine, 1,2-propanediol | 350 | 82.1 | 99.2 | researchgate.net, upv.es |
| H+-Erionite | Not specified | Room Temperature | 88.0 | Not specified | researchgate.net |
| H+-Erionite | Not specified | 100 | 99.4 | Not specified | researchgate.net |
| TiO2/zeolite | o-phenylenediamine, propyleneglycol | Room Temperature | 22.5 | Not specified | nih.gov, frontiersin.org |
Note: Some reactant information was not explicitly available for all entries in the provided snippets.
Photocatalysis in this compound 1,4-Dioxide Synthesis
Photocatalysis, utilizing light energy to drive chemical reactions, has emerged as an environmentally friendly approach for the synthesis of various organic compounds, including quinoxaline N-oxides. The synthesis of this compound 1,4-dioxide (2MQOX) has been investigated using photocatalytic methods. iiste.org, iiste.org
One reported photocatalytic synthesis of this compound 1,4-dioxide involves the cycloaddition reaction of benzofurazan oxide with acetone. iiste.org, iiste.org This reaction was conducted at 254 nm, yielding 2MQOX with a reported yield of 65%. iiste.org, iiste.org The mechanism for this reaction has been studied using density functional theory (DFT). iiste.org, iiste.org The molar ratio of the reactants in this specific photocatalytic synthesis was 1:1. iiste.org, iiste.org
Another photocatalytic system involving TiO2/zeolite has been reported for the synthesis of this compound (not the 1,4-dioxide) from o-phenylenediamine and propyleneglycol under aerobic conditions and light irradiation, albeit with a lower yield of 22.5%. nih.gov, frontiersin.org, researchgate.net This process involved the TiO2-photocatalyzed oxidation of propyleneglycol followed by condensation with o-phenylenediamine. nih.gov Further photo-oxidation of this compound could lead to other products. nih.gov
While the direct photocatalytic synthesis of this compound 1,4-dioxide from simpler precursors like 1,2-phenylenediamine and a dicarbonyl equivalent is not detailed in the provided snippets, the use of photocatalysis for the formation of quinoxaline N-oxides from various starting materials, including the cycloaddition of benzofurazan oxide derivatives, indicates the potential of this methodology in accessing oxygenated this compound species. iiste.org, iiste.org, rsc.org
| Reaction Type | Reactants | Catalyst | Wavelength (nm) | Yield (%) | Quantum Yield | Reference |
| Cycloaddition | Benzofurazan oxide, Acetone | Photocatalysis | 254 | 65 | 0.03 | iiste.org, iiste.org |
| Oxidation/Cyclization | o-phenylenediamine, Propyleneglycol | TiO2/zeolite | Light | 22.5 | Not specified | nih.gov, frontiersin.org |
Reactivity and Chemical Transformations of 2 Methylquinoxaline
Derivatization via Methyl Group Transformations
The methyl group at the C-2 position of 2-methylquinoxaline is a key site for chemical modifications. Its reactivity is analogous to that of a benzylic methyl group in certain reactions. google.com
Enamine Formation
While direct enamine formation from this compound is not explicitly detailed in the search results, enamines are generally formed from the reaction of aldehydes or ketones with secondary amines. orgosolver.com The methyl group in this compound, being adjacent to the imine-like nitrogen in the quinoxaline (B1680401) ring, could potentially participate in reactions that involve intermediates with enamine character under specific conditions, although this is not a primary reaction pathway discussed in the provided sources.
Condensation Reactions with Aldehydes
The activated methyl group in this compound can undergo condensation reactions with aldehydes. This reaction typically involves the reaction of the methyl group with the carbonyl group of an aldehyde, often under basic or acidic conditions, leading to the formation of a new carbon-carbon double bond and extending a side chain from the quinoxaline ring. For instance, condensation reactions involving 2-methyl quinoxaline-1,4-dioxide derivatives and 4,4'-biphenyl carboxaldehyde have been reported. journalajocs.com Another example involves the condensation of 3-methyl-2(1H)-quinoxalinone with aromatic aldehydes to form 3-(substituted styryl)-2(1H)-quinoxalinones. oup.comoup.com
Halogenation and Subsequent Substitution Reactions
The methyl group of methylquinoxalines can be selectively halogenated, a reaction that is influenced by factors such as the halogenating agent, radical initiator, solvent, temperature, and reaction time. google.com Halogenating agents like N-chlorosuccinimide and N-bromosuccinimide are commonly employed, often in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). google.com Solvents like fluorobenzene, chlorobenzene, or their chlorinated/fluorinated derivatives are suitable for this transformation. google.com This halogenation can occur relatively rapidly, as observed with this compound undergoing complete chlorination of the methyl group in approximately 45 minutes when heated with thionyl chloride. publish.csiro.au The resulting halomethylquinoxalines are valuable intermediates for subsequent substitution reactions, where the halogen can be replaced by various nucleophiles. For example, 3-methyl-2(1H)-quinoxalinone can undergo side-chain bromination to yield 3-bromomethyl-2(1H)-quinoxalinone, which then reacts with nucleophiles like aromatic amines, sodium saccharinate, or potassium phthalimide. oup.comoup.com
Hydrogenation Reactions
Hydrogenation of this compound involves the addition of hydrogen to the quinoxaline ring system, leading to the saturation of the double bonds. This can result in the formation of tetrahydroquinoxalines.
Formation of Tetrahydroquinoxalines
Hydrogenation of quinoxaline derivatives, including this compound, yields tetrahydroquinoxalines. nih.gov This transformation can be achieved through catalytic hydrogenation using various metal catalysts. For instance, hydrogenation of this compound with a hydridorhodium catalyst containing a 1,4-bis(diphenylphosphino)butane (B1266417) (DPPB) ligand in ethanol (B145695) under hydrogen pressure at 25 °C yields 2-methyltetrahydroquinoxaline. Rhodium catalysts with (+)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bisdiphenylphosphinobutane ((+)-DIOP) have also proven effective for the hydrogenation of quinoxalines. Iridium catalysts, such as those with (S)-PipPhos as a ligand, have been successfully employed for the asymmetric hydrogenation of this compound to produce tetrahydroquinoxaline with high enantiomeric excess. researchgate.net Rhodium-thiourea catalysts have also been developed for the asymmetric hydrogenation of this compound hydrochloride, achieving high conversion and enantioselectivity under hydrogen pressure at room temperature. nih.govrsc.orgrsc.orgresearchgate.net The presence of a strong Brønsted acid, like HCl, is essential in some rhodium-catalyzed asymmetric hydrogenation reactions, activating the substrate and facilitating anion binding between the substrate and the ligand. nih.govrsc.orgresearchgate.net Deuterium labeling experiments suggest that in some catalytic systems, a small amount of deuteration can occur at the 2- and 3-positions during asymmetric hydrogenation with D₂ gas. rsc.orgrsc.org
Asymmetric Hydrosilylation
Asymmetric hydrosilylation of quinoxalines, including this compound, is another method to achieve reduction, often leading to silylated tetrahydroquinoxalines that can be subsequently desilylated to the corresponding tetrahydroquinoxalines. Chiral rhodium catalysts, such as [(+)-(DIOP)RhH], are effective for the hydrosilylation of quinoxalines with diphenylsilane (B1312307). This process can lead to the formation of 1,4-bis(diphenylsilyl)tetrahydroquinoxalines, which can be easily converted to tetrahydroquinoxalines using reagents like methanolic potassium fluoride. Asymmetric hydrosilylation of this compound using a (+)-(DIOP)RhH catalyst has been shown to yield (S)-2-methyltetrahydroquinoxaline with some enantioselectivity.
Compound Table
| Compound Name | PubChem CID |
| This compound | 23686 |
| Tetrahydroquinoxaline | 77028 |
| 2-Methyltetrahydroquinoxaline | Not Available |
Data Tables
While detailed quantitative data for all reactions were not consistently available across the search results, some specific examples of yields and enantioselectivities from hydrogenation reactions are provided below.
| Reaction Type | Substrate | Catalyst | Conditions | Product | Conversion (%) | Enantiomeric Excess (%) | Source |
|---|---|---|---|---|---|---|---|
| Hydrogenation | This compound | [(DPPB)RhH] | Ethanol, H₂ (7-10 kg/cm²), 25 °C | 2-Methyltetrahydroquinoxaline | Not Specified | Not Specified | |
| Hydrogenation | This compound hydrochloride | Rh–thiourea (B124793) catalyst (L1) | DCM:iPrOH (2:1), 40 °C, 24 h, 4 MPa H₂ | 2-Methyltetrahydroquinoxaline | 99 | 91 | nih.govrsc.orgrsc.org |
| Asymmetric Hydrosilylation | This compound | [(+)-(DIOP)RhH] / Diphenylsilane | 25 °C, 48 h, followed by KF/MeOH workup | 2-Methyltetrahydroquinoxaline | Not Specified | 19 ((S) isomer) | |
| Asymmetric Hydrogenation | This compound | [Ir(COD)Cl]₂ / (S)-PipPhos | In presence of piperidine (B6355638) HCl | Tetrahydroquinoxaline | Full | Up to 96 | researchgate.net |
| Asymmetric Hydrogenation | 6-Chloro-2-methylquinoxaline hydrochloride | Rh–thiourea catalyst (L1) | D₂ gas | Deuterated product | Not Specified | Not Specified | rsc.orgrsc.org |
| Asymmetric Hydrogenation (Gram Scale) | 6,7-Difluoro-2-methyl-quinoxaline hydrochloride | Rh–thiourea catalyst (L1) | 1 MPa H₂, room temperature | 6,7-Difluoro-2-methyl-tetrahydroquinoxaline | 90 (Isolated Yield) | 96 | rsc.org |
Oxidative Transformations
Oxidative reactions of quinoxaline derivatives can lead to various products, including the formation of N-oxides.
The synthesis of quinoxaline 1,4-dioxides, including this compound 1,4-dioxide, can be achieved through several methods. Historically, direct oxidation of quinoxaline derivatives using reagents such as peracetic acid or hydrogen peroxide in acetic acid was employed. fishersci.com
A more prominent and versatile synthetic route for the preparation of quinoxaline 1,4-dioxides is the Beirut reaction. fishersci.comamericanelements.comnih.govnih.gov This reaction involves the cycloaddition between benzofuroxans (benzofurazan N-oxides) and enols or enamines, typically in the presence of a base. fishersci.comamericanelements.comnih.govnih.gov Specifically, this compound 1,4-dioxide can be synthesized via the cycloaddition reaction of benzofurazan (B1196253) oxide with acetone (B3395972). fishersci.comuni.lu This reaction can be facilitated by photocatalysis. uni.lu
The Beirut reaction between benzofurazan N-oxide and acetone is a well-known pathway to obtain this compound 1,4-dioxide. fishersci.comnih.gov The mechanism often involves the nucleophilic attack of an enolate anion, generated from the α-methylene ketone (acetone in this case), on the electrophilic nitrogen of the benzofuroxan (B160326). nih.gov Subsequent cyclization and elimination steps lead to the formation of the quinoxaline 1,4-dioxide ring system.
The methyl group at the C-2 position of quinoxaline 1,4-dioxides exhibits notable acidity in its CH protons, which facilitates further condensation reactions at this site. americanelements.com
Complex Formation
This compound, possessing nitrogen atoms with lone pairs of electrons, can act as a ligand and form coordination complexes with various metal ions.
Quinoxaline derivatives are known to coordinate with a range of transition metals, including Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). thegoodscentscompany.comuni.lu The coordination behavior can vary, with quinoxaline ligands acting as bidentate or multidentate species, typically coordinating through their nitrogen atoms. thegoodscentscompany.comuni.lu Studies on complexes of this compound with metal halides have indicated the formation of structures that can include halide bridges. The specific geometry and stoichiometry of the resulting complexes depend on the metal ion, counterion, and reaction conditions.
This compound has been shown to form complexes with silver(I) ions. Research has investigated the interaction between this compound and silver(I) salts, including the synthesis and characterization of the complex [Ag(2-Methyl-quinoxaline)(NO3)].
This compound also participates in the formation of coordination polymers with silver(I) salts and perfluoroalkylcarboxylate ligands. Studies have explored the synthesis and structural characteristics of silver(I) complexes with quinoxaline ligands, including those with methyl and aryl substituents on the quinoxaline core, to understand how subtle changes in the ligand structure influence the resulting coordination polymer architecture. These silver(I) coordination polymers containing quinoxaline ligands have demonstrated interesting properties, such as undergoing solid-state structural transformations upon the adsorption of gases like carbon dioxide.
Data regarding the stoichiometry of silver(I) complexes with related quinoxaline ligands indicate the formation of both 1:1 and 2:1 ligand:metal complexes.
Table 1: Synthesis of this compound 1,4-Dioxide
| Reactants | Conditions | Product | Notes |
| Benzofurazan oxide, Acetone | Photocatalysis, 254 nm, room temperature | This compound 1,4-dioxide | Yield 65%, Quantum yield 0.03 uni.lu |
| Benzofurazan N-oxide, Acetone | Base (e.g., triethylamine) nih.gov, Solvent | This compound 1,4-dioxide | Beirut reaction fishersci.comnih.gov |
| Quinoxaline derivative | Peracetic acid or Hydrogen peroxide in acetic acid | Quinoxaline 1,4-dioxide | Historical oxidation method fishersci.com |
Table 2: Selected Silver(I) Complexes with this compound and Related Ligands
| Ligand | Metal Salt | Proposed Complex/Structure | Notes |
| This compound | Silver nitrate | [Ag(2-Methyl-quinoxaline)(NO3)] | Characterized complex |
| This compound | Silver(I) salts, Perfluoroalkylcarboxylate | Coordination Polymers | Structures influenced by solvent trapping |
| 2,3-Diaryl-5-methylquinoxaline | Silver(I) salts | 1:1 and 2:1 Ligand:Metal Complexes | Synthesized and characterized |
| Quinoxaline derivatives | Silver(I) salts | Coordination Polymers undergoing solid-state transformation | Transformation upon gas adsorption (e.g., CO2) |
Spectroscopic Characterization and Advanced Analytical Techniques for 2 Methylquinoxaline
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are routinely applied to characterize 2-Methylquinoxaline, providing detailed information on the chemical environment of hydrogen and carbon atoms.
¹H NMR
¹H NMR spectroscopy of this compound provides characteristic signals corresponding to the different types of protons in the molecule. Typical ¹H NMR data for this compound in CDCl₃ show distinct resonances mdpi.comresearchgate.netsemanticscholar.orgchemicalbook.com. The methyl group attached to the quinoxaline (B1680401) ring typically appears as a singlet at a chemical shift around δ 2.74-2.78 ppm mdpi.comresearchgate.netsemanticscholar.orgchemicalbook.comrsc.org. The aromatic protons on the quinoxaline ring give rise to a series of multiplets and doublets in the range of δ 7.52-8.73 ppm, reflecting their varied electronic environments mdpi.comresearchgate.netsemanticscholar.orgchemicalbook.comrsc.org. For instance, a singlet around δ 8.71-8.73 ppm is often observed for the proton at the 3-position of the quinoxaline ring mdpi.comresearchgate.netsemanticscholar.orgchemicalbook.com. Multiplets and doublets in the δ 7.62-8.08 ppm range are characteristic of the protons on the fused benzene (B151609) ring mdpi.comresearchgate.netsemanticscholar.orgrsc.org.
A representative ¹H NMR data set for this compound (500 MHz, CDCl₃) includes signals at δ 8.71 (s, 1H), 8.05 (dd, J = 8, 1 Hz, 1H), 8.00 (d, J = 8, 1 Hz, 1H), 7.73–7.65 (m, 2H), and 2.74 (s, 3H) mdpi.comresearchgate.netsemanticscholar.org. Another reported ¹H NMR spectrum (300 MHz, CDCl₃, 298 K) shows signals at δ = 2.74 (s, 3H), 7.62–7.75 (m, 2H), 7.95–8.08 (m, 2H), and 8.71 (s, 1H) ppm rsc.org.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Typical) | Solvent | Frequency (MHz) | Reference |
| 8.71 | s | 1H | Quinoxaline C3-H | CDCl₃ | 500 | mdpi.comresearchgate.netsemanticscholar.org |
| 8.05 | dd (J=8, 1 Hz) | 1H | Aromatic C5-H or C8-H | CDCl₃ | 500 | mdpi.comresearchgate.netsemanticscholar.org |
| 8.00 | d (J=8, 1 Hz) | 1H | Aromatic C5-H or C8-H | CDCl₃ | 500 | mdpi.comresearchgate.netsemanticscholar.org |
| 7.73–7.65 | m | 2H | Aromatic C6-H and C7-H | CDCl₃ | 500 | mdpi.comresearchgate.netsemanticscholar.org |
| 2.74 | s | 3H | Methyl CH₃ | CDCl₃ | 500 | mdpi.comresearchgate.netsemanticscholar.org |
| 2.74 | s | 3H | Methyl CH₃ | CDCl₃ | 300 | rsc.org |
| 7.62–7.75 | m | 2H | Aromatic | CDCl₃ | 300 | rsc.org |
| 7.95–8.08 | m | 2H | Aromatic | CDCl₃ | 300 | rsc.org |
| 8.71 | s | 1H | Quinoxaline C3-H | CDCl₃ | 300 | rsc.org |
¹³C NMR
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The ¹³C NMR spectrum typically shows signals for the nine carbon atoms in the molecule mdpi.comresearchgate.netsemanticscholar.org. The methyl carbon is observed at a characteristic chemical shift in the aliphatic region, around δ 22.4-22.6 ppm mdpi.comresearchgate.netsemanticscholar.org. The aromatic and quinoxaline ring carbons resonate in the downfield region, typically between δ 128 ppm and 154 ppm mdpi.comresearchgate.netsemanticscholar.org. These signals correspond to the quaternary carbons and the CH carbons of the aromatic and heterocyclic rings.
A typical ¹³C{¹H} NMR data set for this compound (125 MHz, CDCl₃) includes signals at δ 153.6, 145.9, 141.9, 140.8, 129.9, 129.0, 128.8, 128.5, and 22.4 ppm mdpi.comresearchgate.netsemanticscholar.org. Another ¹³C NMR spectrum (100 MHz, CDCl₃) shows signals at δ 153.4, 144.8, 142.3, 140.2, 137.4, 129.9, 129.1, 126.6, and 22.6 ppm, although this data appears to be for 2,5-dimethylquinoxaline, highlighting the importance of precise compound identification researchgate.net. Data specifically for this compound (100 MHz, CDCl₃) includes peaks at δ 153.6, 145.9, 141.9, 140.8, 129.9, 129.0, 128.8, 128.5, and 22.4 ppm mdpi.com.
Table 2: Representative ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment (Typical) | Solvent | Frequency (MHz) | Reference |
| 153.6 | Quinoxaline Ring | CDCl₃ | 125 | mdpi.comresearchgate.netsemanticscholar.org |
| 145.9 | Quinoxaline Ring | CDCl₃ | 125 | mdpi.comresearchgate.netsemanticscholar.org |
| 141.9 | Quinoxaline Ring | CDCl₃ | 125 | mdpi.comresearchgate.netsemanticscholar.org |
| 140.8 | Quinoxaline Ring | CDCl₃ | 125 | mdpi.comresearchgate.netsemanticscholar.org |
| 129.9 | Aromatic Ring | CDCl₃ | 125 | mdpi.comresearchgate.netsemanticscholar.org |
| 129.0 | Aromatic Ring | CDCl₃ | 125 | mdpi.comresearchgate.netsemanticscholar.org |
| 128.8 | Aromatic Ring | CDCl₃ | 125 | mdpi.comresearchgate.netsemanticscholar.org |
| 128.5 | Aromatic Ring | CDCl₃ | 125 | mdpi.comresearchgate.netsemanticscholar.org |
| 22.4 | Methyl CH₃ | CDCl₃ | 125 | mdpi.comresearchgate.netsemanticscholar.org |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound by analyzing the vibrational modes of the molecule. Different IR techniques can be employed depending on the sample state. IR spectra of this compound show characteristic absorption bands corresponding to C-H stretching vibrations, C=C and C=N stretching vibrations within the aromatic and quinoxaline rings, and C-C stretching vibrations of the methyl group nih.gov.
FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a common technique for obtaining the IR spectrum of this compound. FTIR provides a rapid and sensitive method for identifying key functional group stretches and bends. The FTIR spectrum of this compound has been reported, and its conformity to the expected structure is used for identification purposes thermofisher.comthermofisher.com. Data sources like PubChem indicate the availability of FTIR spectra for this compound nih.gov.
ATR-IR Spectroscopy
Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy is particularly useful for analyzing solid or liquid samples of this compound without extensive sample preparation. ATR-IR spectra of this compound are available and recorded using instruments like the Bruker Tensor 27 FT-IR with an ATR-Neat technique nih.gov. This method analyzes the evanescent wave that penetrates the sample, providing a spectrum representative of the bulk material. ATR-IR data for this compound has been used for characterization ugent.be.
Vapor Phase IR Spectroscopy
Vapor Phase IR spectroscopy involves obtaining the IR spectrum of this compound in its gaseous state. This technique can provide more detailed information about the vibrational modes of individual molecules, free from intermolecular interactions present in condensed phases. Vapor Phase IR spectra for this compound are available from sources such as the NIST Mass Spectrometry Data Center, recorded using instruments like the DIGILAB FTS-14 nih.govthermofisher.com.
Table 3: Available IR Spectroscopic Data Types for this compound
| Spectroscopy Type | Technique | Sample Phase | Instrument (Example) | Reference Source (Example) |
| IR | Film | Film | Not specified | rsc.org |
| FTIR | Neat | Not specified | Bruker Tensor 27 FT-IR | nih.gov |
| ATR-IR | ATR-Neat | Neat | Bruker Tensor 27 FT-IR | nih.gov |
| Vapor Phase IR | Vapor Phase | Gas | DIGILAB FTS-14 | nih.govthermofisher.com |
| FTIR | ATR | Not specified | Not specified |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis absorption spectroscopy is a widely used technique to study the electronic transitions within a molecule. For quinoxaline derivatives, UV-Vis spectra typically exhibit absorption bands in the ultraviolet and sometimes extending into the visible region, corresponding to π-π* and n-π* electronic transitions. mdpi.com The highly conjugated system of the quinoxaline ring contributes to these absorption features. mdpi.com
Studies on quinoxaline derivatives have shown that the UV-Vis spectra can have two or more maxima. For instance, some quinoxaline derivatives exhibit absorption peaks around 305–325 nm attributed to π-π* transitions and around 400–410 nm due to n-π* transitions of the C=N bonds within the pyrazine (B50134) ring. mdpi.com Substituents on the quinoxaline ring can influence the position and intensity of these absorption bands. Electron-donating groups, for example, can lead to bathochromic shifts (red shifts) in the absorption maxima. mdpi.com
While specific UV-Vis data for this compound itself is available, research on related quinoxaline compounds provides insight into the expected spectral characteristics. researchgate.netscience-softcon.de The UV-Vis spectrum of this compound 1,4-dioxide, a related compound, shows absorption bands around 260 nm and 394 nm, assigned to π-π* and n-π* transitions, respectively. iiste.org
Raman Spectroscopy
Raman spectroscopy provides information about the vibrational modes of a molecule, offering insights into its structural fingerprint and bonding. For quinoxaline derivatives, Raman spectra reveal characteristic bands corresponding to the stretching and bending vibrations of the quinoxaline ring system and any attached substituents. researchgate.net
Research on quinoxaline-based compounds has identified intense Raman spectroscopic markers that are sensitive to the molecular structure and conjugation. researchgate.net These markers can help differentiate between closely related structures and provide an estimation of the extent of conjugation within the molecule. researchgate.net The intensity of certain Raman bands has been shown to correlate with the position and oscillator strength of the lowest-energy electronic absorption band in quinoxalinones, linking the vibrational and optical properties. researchgate.netacs.orgnih.gov
Specific vibrational assignments for quinoxaline rings in related compounds include C-H stretching vibrations typically observed in the region of 3000-3100 cm⁻¹, C=N stretching frequencies around 1600-1630 cm⁻¹, and C-C stretching modes in the 1430-1625 cm⁻¹ range. scialert.net In-plane and out-of-plane aromatic C-H deformation vibrations are generally found between 1000 and 1300 cm⁻¹. scialert.net While direct Raman spectral data for this compound is not extensively detailed in the provided snippets, the principles and characteristic band regions observed for other quinoxaline derivatives are applicable for its spectroscopic characterization. aip.org
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and structural information of a compound through the analysis of its ions and their fragmentation patterns. For this compound (molecular weight 144.18 g/mol ), mass spectrometry can provide crucial data for identification and structural elucidation. chemimpex.com
Electron ionization (EI) mass spectrometry typically produces a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation of the molecule in the mass spectrometer yields characteristic fragment ions, which provide information about its substructure. For this compound, the PubChem database lists a NIST Mass Spectrometry Data Center entry with a total of 54 peaks. nih.gov The top peak (base peak) is observed at m/z 144, which corresponds to the molecular ion [M]+. nih.gov Another significant peak is observed at m/z 117. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures containing this compound. oiv.intnih.govnih.gov GC-MS has been used to identify derivatized dicarbonyl compounds, including those that form quinoxaline derivatives, by comparing their mass spectra with library data and their retention times with pure compounds. oiv.int
Table 1: Characteristic Mass Spectral Peaks for this compound
| m/z | Relative Abundance (Top Peaks) |
| 144 | Top Peak (Molecular Ion) |
| 117 | 2nd Highest Peak |
*Data based on NIST Mass Spectrometry Data Center entry for this compound. nih.gov
Gas Chromatography (GC)
Gas chromatography (GC) is a widely used technique for separating and analyzing volatile and semi-volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. GC is frequently employed for the analysis of this compound, particularly for assessing its purity and quantifying its presence in mixtures. chemimpex.comlabproinc.com
The purity of this compound is often determined by GC, with specifications typically requiring a minimum purity of 98.0% by GC analysis. chemimpex.comlabproinc.com GC can also be coupled with various detectors, such as flame ionization detectors (FID) or nitrogen-specific detectors, and as discussed earlier, with mass spectrometry (GC-MS) for enhanced identification and quantification. oiv.int
GC has been applied in the analysis of quinoxaline derivatives formed from the reaction of α-dicarbonyl compounds with 1,2-diaminobenzene. oiv.int This derivatization approach allows for the GC analysis of compounds that might not be sufficiently volatile on their own. oiv.int Retention times in GC are characteristic of a compound under specific column and temperature conditions, serving as a valuable parameter for identification when compared to standards. oiv.int
Studies have utilized GC analysis with internal standards, such as n-dodecane or biphenyl, to determine the yield of this compound in synthesis reactions. rsc.orgmdpi.com This highlights the quantitative capability of GC in analyzing reactions involving this compound.
Table 2: Typical GC Purity Specification for this compound
| Analytical Method | Purity Specification |
| GC | ≥ 98.0% |
*Data based on product specifications. chemimpex.comlabproinc.com
X-ray Diffraction (XRD) for Crystalline Structures
X-ray Diffraction (XRD) is a non-destructive technique used to determine the crystallographic structure of solid materials, including crystalline organic compounds like this compound if it exists in a crystalline form. XRD provides information about the arrangement of atoms in a crystal lattice, including unit cell dimensions, space group, and the presence of different crystalline phases.
While direct XRD data specifically for this compound is not prominently featured in the provided search results, studies on other quinoxaline derivatives demonstrate the utility of XRD in characterizing their solid-state structures. nih.govroyalsocietypublishing.orgeurjchem.comrsc.orgtandfonline.commathnet.ruscribd.comresearchgate.net Single-crystal X-ray diffraction is particularly powerful for obtaining precise atomic coordinates and understanding intermolecular interactions such as hydrogen bonding and π-π stacking, which influence crystal packing. royalsocietypublishing.orgeurjchem.comtandfonline.com
For example, the crystal structure of a quinoxaline 1,4-di-N-oxide derivative was determined by single-crystal XRD, revealing its monoclinic crystal system and space group, along with detailed bond lengths and angles. nih.gov XRD has also been used to characterize the crystalline structures of quinoxaline derivative thin films, providing information on crystallite size, dislocation density, and microstrain. scribd.comresearchgate.netresearchgate.net Powder XRD can be used to analyze polycrystalline samples, showing diffraction peaks at specific angles (2θ) corresponding to different crystallographic planes. researchgate.net
If this compound is obtained in crystalline form, XRD analysis would be essential to confirm its solid-state structure and assess its crystallinity. researchgate.net
Atomic Force Microscopy (AFM) for Thin Film Characterization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure the surface topography and other physical properties of materials at the nanoscale. AFM is particularly valuable for characterizing the surface morphology of thin films, which is relevant for applications in materials science and organic electronics. aip.orgresearchgate.netbohrium.comaub.edu.lbazom.com
Studies on quinoxaline-based polymers and their blends in thin films have utilized AFM to assess how processing conditions and molecular structure affect the surface morphology. aip.orgresearchgate.netbohrium.com For instance, AFM images have been used to visualize the blend morphology of polymer:fullerene mixtures, showing variations in texture and roughness depending on the solvent used for film deposition. researchgate.net Root mean square (RMS) roughness values are often calculated from AFM images to provide a quantitative measure of surface texture. rsc.org
While specific AFM studies focusing solely on thin films of this compound itself are not explicitly detailed, the application of AFM to characterize thin films of quinoxaline derivatives is well-established in the context of materials science and organic electronics. scribd.comresearchgate.netaub.edu.lb This indicates that AFM would be a suitable technique to investigate the surface morphology if this compound were to be prepared or used in thin film form.
Theoretical and Computational Studies of 2 Methylquinoxaline
Density Functional Theory (DFT) Calculations
DFT calculations are widely used to study the theoretical properties of 2-Methylquinoxaline and its derivatives researchgate.netresearchgate.netahievran.edu.trnih.gov. This method allows for the investigation of various molecular aspects, including structural parameters, electronic transitions, and reactivity descriptors researchgate.netahievran.edu.trnih.gov. Common functionals and basis sets employed in these studies include B3LYP with basis sets such as 6-311++G(d,p) or 6-311+G(2d) researchgate.netnih.govnso-journal.orguctm.edu. Software packages like Gaussian and GaussView are typically used for these computations nih.govuctm.edu.
Geometry Optimization
Geometry optimization is a fundamental step in DFT calculations, aiming to find the most stable molecular structure by minimizing the total energy with respect to atomic coordinates researchgate.netnih.govuctm.edu. For this compound, DFT calculations are performed to determine the equilibrium geometry, corresponding to a true minimum on the potential energy surface nih.govuctm.edu. This involves solving the self-consistent field equation nih.gov. Optimized structural parameters, such as bond lengths and angles, are obtained and can be compared with experimental data to validate the theoretical model researchgate.netuctm.edu. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure represents a minimum energy conformation uctm.edu.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) analysis, specifically the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the electronic properties and reactivity of a molecule researchgate.netresearchgate.netahievran.edu.tructm.eduresearchgate.netderpharmachemica.comresearchgate.net. The HOMO represents the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons uctm.eduderpharmachemica.com. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is an important indicator of molecular reactivity and kinetic stability uctm.eduresearchgate.net. A smaller energy gap generally suggests higher reactivity uctm.edu. DFT calculations are used to determine the energies and visualize the spatial distribution of these orbitals researchgate.netresearchgate.netahievran.edu.trnih.govresearchgate.net.
Global Reactivity Descriptors
Chemical Potential (μ): Represents the escaping tendency of electrons from the system mdpi.com.
Global Hardness (η): Measures the resistance to deformation or charge transfer uctm.eduderpharmachemica.comresearchgate.netmdpi.com. A harder molecule is less reactive.
Global Softness (S): The inverse of hardness, indicating the molecule's polarizability and reactivity derpharmachemica.comresearchgate.netmdpi.com. A softer molecule is more reactive.
Electronegativity (χ): Describes the power of an atom or molecule to attract electrons researchgate.netmdpi.com.
Electrophilicity Index (ω): Quantifies the propensity of a molecule to accept electrons uctm.eduderpharmachemica.comresearchgate.netscielo.org.mx.
These descriptors help in predicting how a molecule will interact with other chemical species uctm.eduderpharmachemica.commdpi.com.
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) surfaces illustrate the charge distribution within a molecule and are valuable for predicting sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions like hydrogen bonding researchgate.netresearchgate.netahievran.edu.trnih.govuctm.edumdpi.com. The MEP map displays the electrostatic potential at points in space around the molecule nih.govmdpi.com. Red regions typically indicate negative electrostatic potential, corresponding to electron-rich areas that can act as hydrogen bond acceptors or sites for electrophilic attack nih.govmdpi.com. Blue regions represent positive electrostatic potential, indicating electron-poor areas that can act as hydrogen bond donors or sites for nucleophilic attack nih.govmdpi.com. Yellow patches often represent neutral or slightly hydrophobic regions mdpi.com. DFT calculations are used to generate and analyze MEP maps researchgate.netresearchgate.netahievran.edu.trnih.govmdpi.com.
Thermodynamic Analysis
DFT calculations can be used to compute thermodynamic properties of molecules, providing insights into their stability and the feasibility of reactions researchgate.netresearchgate.netahievran.edu.trrsc.org. This includes calculating properties such as total energy, binding energy, and thermodynamic functions at different temperatures rsc.org. For this compound, thermodynamic analysis can reveal how its properties evolve with temperature researchgate.net. Studies have also investigated the standard molar enthalpies of formation for related quinoxaline (B1680401) derivatives using a combination of experimental techniques and theoretical calculations acs.org.
Vibrational Spectra Prediction
Theoretical calculations, particularly using DFT, are employed to predict the vibrational spectra of molecules, such as Infrared (IR) and Raman spectra researchgate.netresearchgate.netahievran.edu.trresearchgate.netrsc.org. These predicted spectra can be compared with experimental data to aid in the assignment of vibrational modes and to validate the accuracy of the computational model researchgate.netresearchgate.netrsc.org. DFT calculations provide harmonic vibrational frequencies, infrared intensities, and potential energy distributions researchgate.net. Scaling factors are often applied to the calculated frequencies to better match experimental results, as DFT calculations tend to overestimate fundamental modes researchgate.net.
Table 1: Selected DFT-Calculated Parameters for this compound (Illustrative Example based on search results)
| Parameter | Value (eV) | Method/Basis Set | Source (Illustrative) |
| HOMO Energy (EHOMO) | -6.27 | B3LYP/6-311++G(d,p) | researchgate.net |
| LUMO Energy (ELUMO) | -1.00 | B3LYP/6-311++G(d,p) | researchgate.net |
| Energy Gap (ΔE) | 5.27 | B3LYP/6-311++G(d,p) | researchgate.net |
| Electrophilicity Index (ω) | 3.37 | B3LYP/6-311++G(d,p) | researchgate.net |
| Chemical Hardness (η) | 2.635 | Derived from HOMO/LUMO | Based on researchgate.netmdpi.com |
| Global Softness (S) | 0.19 | Derived from Hardness | Based on researchgate.netmdpi.com |
Non-Covalent Interaction Analysis (AIM, RDG)
Non-covalent interactions (NCIs) are crucial for understanding the stability and behavior of molecular systems, including this compound. Quantum Theory of Atoms in Molecules (QTAIM or AIM) and the Reduced Density Gradient (RDG) are two key computational tools used to analyze these interactions.
AIM analysis is a powerful method for studying non-covalent interactions by examining the topology of the electron density. It identifies bond critical points (BCPs) which indicate the presence of an interaction. Analysis of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs can characterize the nature and strength of the interaction. For instance, a positive ∇²ρ value and a small ρ value at a BCP are typically indicative of a weak interaction, such as a hydrogen bond or van der Waals interaction. nih.gov
RDG analysis provides a visual representation of non-covalent interactions in three-dimensional space. It relies on the electron density and its derivatives to generate isosurfaces and scatter plots that reveal the distribution and strength of weak interactions like hydrogen bonding and van der Waals forces. acs.org Color-coded isosurfaces are often used to distinguish interaction types: blue typically represents strong interactions (like hydrogen bonds), green indicates weak interactions (such as van der Waals forces), and red signifies steric hindrance effects. acs.org
Studies on this compound and its complexes have utilized AIM and RDG approaches to analyze intermolecular interactions. researchgate.netresearchgate.netahievran.edu.tr These analyses help to elucidate the nature of interactions within the molecule and between the molecule and other species, such as metal atoms in a complex. researchgate.netresearchgate.netahievran.edu.tr For example, AIM-RDG analysis has been applied to study the intermolecular interactions in this compound and its silver (I) complex. researchgate.netahievran.edu.tr
Electron Localization Function (ELF) Analysis
The Electron Localization Function (ELF) is a measure used in quantum chemistry to assess the likelihood of finding an electron in the spatial neighborhood of a reference electron with the same spin. wikipedia.org It provides a way to map electron pair probability in multi-electronic systems and is useful for analyzing electron localization in a chemically intuitive manner. wikipedia.org
Topological analysis of the ELF partitions molecular space into basins of attractors, which correspond to chemically meaningful regions like core electrons, covalent bonds, and lone pairs. researchgate.netmalta-consolider.com This analysis can provide insights into bonding patterns, electron distribution, and chemical interactions. researchgate.netdntb.gov.ua The relative values of ELF at points between basins (bond interaction points) can help characterize weak interactions. malta-consolider.com
ELF analysis has been employed in theoretical studies involving this compound and its complexes to elucidate their chemical structure and electron distribution. researchgate.netresearchgate.netahievran.edu.tr This type of analysis contributes to a deeper understanding of the bonding within the molecule and its behavior in different chemical environments. researchgate.netresearchgate.netahievran.edu.tr
Mechanistic Investigations through DFT
Density Functional Theory (DFT) is a widely used computational method for investigating reaction mechanisms. By calculating the energies of reactants, transition states, and products, DFT can map out reaction pathways and determine activation barriers, providing crucial insights into how chemical transformations occur.
DFT calculations have been utilized in mechanistic investigations related to the synthesis and reactions of this compound derivatives. For instance, DFT has been applied to propose and support mechanisms for the synthesis of this compound derivatives from starting materials like glycerol (B35011) and 1,2-phenylenediamines, often catalyzed by transition metal complexes. researchgate.netresearchgate.net These studies help to understand the elementary steps involved in the reaction, the roles of catalysts, and the factors influencing reaction efficiency and selectivity. researchgate.netresearchgate.net
DFT studies have also been used to investigate the mechanism of photocatalytic reactions involving quinoxaline derivatives. iiste.orgiiste.org By modeling the electronic structure and energy changes during the photocatalytic cycle, DFT can help explain the observed reactivity and the role of light in driving the reaction. iiste.orgiiste.org
Quantum Yield Calculations in Photocatalysis
Quantum yield (Φ) is a critical parameter in photocatalysis, representing the efficiency of a photochemical process. It is defined as the number of times a specific event occurs per photon absorbed by the system. In photocatalytic reactions, the quantum yield indicates how many molecules of product are formed for each photon absorbed by the photocatalyst or the reacting species.
Studies investigating the photocatalytic synthesis of quinoxaline derivatives have reported experimental quantum yield values. For example, the photocatalysis synthesis of this compound 1,4-dioxide from benzofurazan (B1196253) oxide and acetone (B3395972) at 254 nm was reported to have a quantum yield of 0.03. iiste.orgiiste.org Another study involving a quinoxaline-based compound reported a quantum yield of 43% in the solid state. d-nb.info
Understanding the factors that influence quantum yield through theoretical calculations, such as the efficiency of light absorption, intersystem crossing rates, and the energy landscape of the reaction pathway, is essential for designing more efficient photocatalytic systems involving this compound.
Applications of 2 Methylquinoxaline in Advanced Research Fields
Medicinal Chemistry and Biological Activity
Quinoxaline (B1680401) derivatives, including 2-methylquinoxaline and its modified forms, have demonstrated various biological properties, such as anti-inflammatory, antibacterial, antifungal, antiviral, antioxidant, and anticancer activities. researchgate.netresearchgate.net The ease of synthesis of these compounds makes them attractive for drug discovery efforts. researchgate.net
Antiviral Agents
Recent studies have identified antiviral properties of quinoxaline derivatives, suggesting their potential against viral infections. researchgate.net These compounds may exert their effects by inhibiting viral replication or interfering with viral entry into host cells. Some specific quinoxaline derivatives have shown antiviral activity against respiratory viruses, including SARS-CoV-2, positioning them as candidates for further development in addressing pandemic responses. sdiarticle5.com
Anticancer Agents
The anticancer potential of quinoxaline derivatives, including those related to this compound, has been investigated against various cancer cell lines. ontosight.airesearchgate.net Studies suggest that these compounds can inhibit cell proliferation and induce apoptosis, a process of programmed cell death. ontosight.ai The mechanism of action may involve modulating key signaling pathways such as PI3K/AKT/mTOR. Research has indicated that modifications to the quinoxaline structure can enhance cytotoxicity against cancer cells, highlighting a structure-activity relationship relevant to drug design. For instance, certain derivatives have shown promising cytotoxicity with IC50 values comparable to established anticancer drugs and can induce apoptosis by increasing pro-apoptotic markers like caspase-3 and BAX while decreasing anti-apoptotic proteins like Bcl-2. Some quinoxaline derivatives have shown activity against human colon carcinoma (HCT 116) cell lines. mdpi.com
Antibacterial and Antimicrobial Activity
Quinoxaline derivatives, including this compound-1,4-dioxide, have been described as promising antibacterial agents. researchgate.net They exhibit a broad spectrum of antimicrobial activity against various pathogens.
Activity against Gram-Positive and Gram-Negative Bacteria
Studies have indicated that compounds with the quinoxaline nucleus possess broad-spectrum antibacterial effects, including activity against both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.come-journals.inscholarsresearchlibrary.commdpi.com This includes activity against resistant strains and Mycobacterium species. sdiarticle5.comtandfonline.com For example, this compound has shown antimicrobial activity against Staphylococcus aureus ATCC 29213 and Bacillus cereus 709 Roma (Gram-positive), and Vibrio anguillarum ATCC 43312 (Gram-negative). researchgate.netahievran.edu.tr Some synthesized quinoxaline derivatives have demonstrated high activity against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative) strains. scholarsresearchlibrary.comnih.gov Certain derivatives have shown significant antibacterial activity against Escherichia coli and Bacillus subtilis. mdpi.com
Research on quinoxaline 1,4-dioxide and its derivatives, including this compound 1,4-dioxide (2MQNX), has evaluated their activity against various bacterial strains such as Geobacillus stearothermophilus, Escherichia coli (including resistant strains), and Salmonella. nih.gov In one study, 2MQNX showed growth inhibition against Geobacillus stearothermophilus and presented growth inhibition for all tested Gram-negative bacteria, although generally with smaller inhibition zones compared to ampicillin (B1664943) against Gram-positive strains.
Activity against Fungal Strains
Quinoxaline derivatives have also been tested for their antifungal qualities against various fungal species. researchgate.netsdiarticle5.comtandfonline.come-journals.inmdpi.comnih.govnih.gov Studies have shown activity against strains such as Candida albicans and Aspergillus flavus. mdpi.comnih.gov this compound itself has shown activity against Candida albicans ATCC 90028. researchgate.netahievran.edu.tr Some derivatives have shown moderate activity against Candida albicans and Aspergillus niger. nih.gov Certain synthesized compounds have demonstrated considerable antifungal activity against Candida albicans and Aspergillus flavus. mdpi.com In one study, a specific derivative showed moderate activity on Candida albicans. tandfonline.com
Mechanisms of Action (e.g., ease of reduction)
The mechanism of action of quinoxaline derivatives against bacteria is an area of ongoing study. researchgate.netmdpi.com Different mechanisms have been proposed, including the degradation and inhibition of DNA synthesis, the generation of free radicals, and the induction of oxidative stress by quinoxaline 1,4-di-N-oxide derivatives. researchgate.net These compounds may inhibit bacterial DNA gyrase and topoisomerase enzymes, which are crucial for bacterial replication. The DNA-damaging nature of some quinoxaline 1,4-dioxides has been confirmed. nih.gov
The ease of reduction of quinoxaline derivatives is often linked to their biological activities, including antimicrobial effects. researchgate.netmdpi.com The presence of two N-oxide groups in quinoxaline 1,4-dioxides is particularly noted for influencing their pharmaceutical properties. mdpi.com While a direct correlation between the ease of reduction and activity may not always be perfect due to other biological factors, studies suggest its importance, potentially through the formation of free radicals. mdpi.com The substitution pattern on the quinoxaline ring can influence the ease of reduction; electron-withdrawing groups can cause a positive shift in reduction potential, making reduction more facile, while electron-donating groups can result in a negative shift. mdpi.comunav.edu This suggests that the electronic properties of substituents play a role in the mechanism of action.
Drug Efficacy Enhancement
Research indicates that this compound and its derivatives have the potential to enhance the efficacy of certain therapeutic agents. chemimpex.com This enhancement broadens the scope of drug discovery and development. chemimpex.com
Anti-inflammatory Properties
Quinoxaline derivatives, including those related to this compound, have demonstrated anti-inflammatory activity. researchgate.netitmedicalteam.plitmedicalteam.pltandfonline.com Studies have investigated thioether derivatives of 2-chloro-3-methylquinoxaline, evaluating their in vivo anti-inflammatory activity using methods such as the carrageenan-induced rat paw edema model. itmedicalteam.plitmedicalteam.pltandfonline.com Some of these derivatives have shown good anti-inflammatory activity. itmedicalteam.plitmedicalteam.pl
Anti-trypanosomal Activity
Quinoxaline derivatives have been investigated for their anti-trypanosomal activity. researchgate.netnih.govresearchgate.netmdpi.com This includes studies on quinoxaline 1,4-di-N-oxide derivatives as potential trypanocidal agents and trypanothione (B104310) reductase inhibitors. nih.gov Research has explored the effect of different substituents on the trypanocidal activity of these derivatives. nih.gov For instance, some studies on isopropyl derivatives confirmed that certain substitutions can lead to enhanced trypanocidal activity. nih.gov
ASK1 Inhibitors
Quinoxaline derivatives have been explored as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1). nih.govnih.govacs.org Inhibiting ASK1 is considered a strategy for treating diseases such as non-alcoholic steatohepatitis and multiple sclerosis. nih.govnih.gov Research has identified specific quinoxaline derivatives that act as effective small-molecule inhibitors of ASK1, with reported half-maximal inhibitory concentration (IC50) values. nih.govnih.gov Studies have also investigated the potential of these inhibitors in reducing lipid droplets and improving markers related to non-alcoholic fatty disease in cellular models. nih.govnih.gov
Potential in Neurobiology and Microbiology Studies
This compound is utilized in biological research, particularly in studies investigating the mechanisms of action of various biological processes in neurobiology and microbiology. chemimpex.com Quinoxaline derivatives, including this compound-1,4-dioxide, have been described as promising antibacterial agents and have revealed anticancer properties with low human cytotoxicity. researchgate.net They exhibit antibacterial activity against a range of bacteria, including Gram-positive and Gram-negative strains, and mycobacteria. researchgate.netresearchgate.net Studies have also explored their activity against fungi, such as Candida albicans. researchgate.net
Molecular Docking Studies for Biological Targets
Molecular docking studies are a significant theoretical method used to investigate ligand-protein interactions, which are crucial in biological processes and drug discovery. researchgate.net These studies are employed to predict the binding affinity and interactions of this compound derivatives with various biological targets. tandfonline.comresearchgate.netresearchgate.netx-mol.netnih.gov For example, molecular docking has been used to ascertain the inhibitory action of compounds against target enzymes for antimicrobial agents, such as E. coli MurB and EGFR domains. researchgate.net Studies have also explored the binding interactions with targets like human peroxiredoxin 5 and proteins in S. aureus. researchgate.net Molecular docking has also been applied to evaluate the potential anti-inflammatory activity of quinoxaline derivatives by studying their interactions with cyclooxygenase-2 (COX-2). tandfonline.com Furthermore, molecular docking has been used to identify potential targets like human DNA topoisomerase and vascular endothelial growth factor receptor for quinoxaline derivatives with potential antineoplastic activity. nih.gov
Materials Science
Incorporation into Polymers and Coatings
This compound is employed in materials science for the production of polymers and coatings with tailored properties. Its incorporation can enhance characteristics such as thermal stability and chemical resistance chemimpex.com. Research indicates its use in coordination polymers, where it can act as a ligand. Studies involving silver(I)-perfluoroalkylcarboxylate coordination polymers with this compound ligands have been conducted to investigate the effect of slight modifications on the diimine ligand on the resulting structure whiterose.ac.uk. These coordination polymers are an active research area with potential applications in catalysis, luminescence, and molecular storage whiterose.ac.uk.
Functional Materials Development
Beyond traditional polymers and coatings, this compound contributes to the development of functional materials rokchem.co.uknih.gov. Quinoxaline derivatives, including this compound, are recognized as important structural units for the development of functional materials nih.govacs.org. The electron-deficient nature of the quinoxaline core allows for modification to create highly-efficient functional materials worktribe.com.
Fluorescent and Chromophoric Applications
Quinoxaline derivatives, such as this compound, have considerable applications in fluorescent and chromophoric activities journalajocs.comsdiarticle4.com. These compounds can be utilized as dyes and fluorescent materials . Research has explored the synthesis of new compounds via condensation reactions involving this compound-1,4-dioxide derivatives, suggesting potential applications in fluorescent and chromophoric areas journalajocs.comsdiarticle4.com. Quinoxaline-based systems are being explored for their luminescent properties, including aggregation-induced enhanced emission characteristics, which are important for applications in the solid state worktribe.com.
Analytical Chemistry
This compound is a relevant compound in analytical chemistry, particularly in chromatographic techniques and as a product in specific assays.
Standards in Chromatographic Techniques
In analytical chemistry, this compound is utilized as a standard in chromatographic techniques chemimpex.com. This application aids in the detection and quantification of other compounds in complex mixtures by providing a reference point for retention times and peak identification chemimpex.com. The NIST WebBook provides gas chromatography data for this compound, including Kovats Retention Index values nist.govnih.gov.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
